molecular formula C6H9IN4O B13086398 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide

Cat. No.: B13086398
M. Wt: 280.07 g/mol
InChI Key: ISYRTJDEKVZXCR-UHFFFAOYSA-N
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Description

2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole core substituted with iodine at the 4-position and linked to a propanamide chain with an amino group at the C2 position. Its molecular formula is C₇H₁₀IN₄O, combining a polar amide group, a nucleophilic amino group, and a heavy iodine atom.

Properties

Molecular Formula

C6H9IN4O

Molecular Weight

280.07 g/mol

IUPAC Name

2-amino-3-(4-iodopyrazol-1-yl)propanamide

InChI

InChI=1S/C6H9IN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12)

InChI Key

ISYRTJDEKVZXCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)N)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide typically involves the iodination of a pyrazole precursor followed by the introduction of the amino and propanamide groups. One common method includes the reaction of 4-iodopyrazole with 2-amino-3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is explored for its potential therapeutic properties. It has been investigated as a candidate for drug development targeting specific enzymes and receptors involved in various diseases, including cancer and hormonal disorders.

Biological Activities :

  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by modulating enzyme activities and influencing receptor functions. Its interaction with molecular targets involved in cancer progression has been documented, suggesting its potential as a therapeutic agent in oncology .
  • Selective Androgen Receptor Modulation : It has shown promise as a selective androgen receptor degrader (SARD), which is relevant for treating prostate cancer, particularly in cases resistant to conventional therapies.

Chemical Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows it to act as a building block in the development of heterocyclic compounds and other bioactive molecules .

Biochemical Research

The compound's interactions with enzymes and proteins make it a valuable tool in biochemical studies. It can act as an inhibitor or modulator of specific enzymatic pathways, facilitating research into metabolic processes and cellular signaling mechanisms .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant effects on cancer cell lines by influencing cell proliferation and apoptosis pathways. The findings suggest that similar pyrazole derivatives can interact with key molecular targets involved in cancer progression.

Case Study 2: Selective Androgen Receptor Degradation

Research highlighted the compound's role as a selective androgen receptor modulator, showing its effectiveness in degrading androgen receptors in vitro. This property is particularly beneficial for developing treatments for prostate cancer resistant to standard therapies like enzalutamide .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and receptors involved in signaling pathways.

    Pathways Involved: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Features of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide and Analogs

Compound Name Purity Molecular Formula Key Structural Features
This compound N/A C₇H₁₀IN₄O Amino group at C2; amide at C1; 4-iodopyrazole at C3
3-(4-Iodo-1H-pyrazol-1-yl)propanamide (QY-6387) 95% C₆H₈IN₃O Amide at C1; 4-iodopyrazole at C3; lacks amino group
2-(4-Iodo-1H-pyrazol-1-yl)propanamide (QY-2889) 95% C₆H₈IN₃O Amide at C1; 4-iodopyrazole at C2; lacks amino group
2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid (QY-2786) 95% C₆H₇IN₃O₂ Carboxylic acid at C1; 4-iodopyrazole at C2; acidic moiety enhances solubility
3-Iodo-4H-1,2,4-triazole () N/A C₂H₂IN₃ Triazole core with iodine; smaller heterocycle; lacks amide/amino groups

Impact of Functional Groups and Substituents

  • Amino Group: The C2 amino group distinguishes the target compound from analogs like QY-6387 and QY-2888.
  • Iodine Position : All compounds share a 4-iodopyrazole moiety, but its attachment to the propanamide chain (C3 vs. C2) alters steric and electronic profiles. Computational studies using density-functional theory (e.g., Multiwfn ) predict that iodine’s electron-withdrawing effect polarizes the pyrazole ring, influencing reactivity .
  • Amide vs. Carboxylic Acid : Compared to QY-2786 and QZ-2197, the amide group in the target compound reduces acidity (pKa ~0.5–1.5 higher than carboxylic acids), favoring stability in physiological conditions.

Research Findings and Methodological Insights

Computational Analysis

  • Correlation Energy Calculations : Methods from Lee-Yang-Parr (LYP) density-functional theory suggest that iodine’s heavy atom effect introduces significant correlation energy contributions, affecting spectroscopic properties (e.g., NMR chemical shifts).

Biological Activity

2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the unique structural framework contribute to its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H11IN4OC_7H_{11}IN_4O, with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a propanamide moiety, and a halogenated pyrazole ring, which are critical for its biological interactions.

PropertyValue
Molecular Formula C7H11IN4O
Molecular Weight 248.09 g/mol
IUPAC Name This compound
Canonical SMILES NC(=O)C(C1=CN(N=C1)I)N

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The iodine atom enhances the compound's binding affinity, allowing it to inhibit or activate various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, which could lead to significant pharmacological effects .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antibacterial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structural modifications of similar compounds have been studied to optimize their biological activities. For example, the introduction of electron-donating groups (EDGs) significantly enhances anticancer potency, while electron-withdrawing groups (EWGs) tend to decrease activity . The presence of iodine in this compound is believed to enhance its overall biological efficacy compared to other halogenated analogs.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A comparative analysis revealed that this compound outperformed several known anticancer drugs in terms of potency against specific cell lines, showcasing its potential as a new candidate for cancer therapy.
  • Antimicrobial Testing : In vitro tests indicated that the compound could effectively inhibit bacterial growth at low concentrations, making it a promising candidate for further development in treating bacterial infections resistant to conventional antibiotics.

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